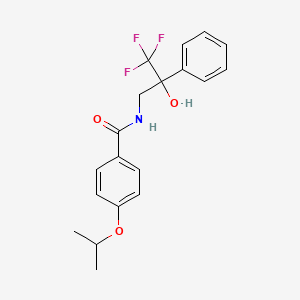
4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative with an isopropoxy group attached to the benzene ring and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group attached to the amide nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of an appropriate amine with a carboxylic acid or its derivatives .Mécanisme D'action
The mechanism of action of TFPB is not fully understood. However, it has been suggested that TFPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. TFPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. TFPB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
TFPB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. TFPB has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, TFPB has been found to reduce fibrosis in various organs such as the liver and lung.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TFPB in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins. This makes TFPB a potential candidate for the development of anti-inflammatory drugs with fewer side effects. However, one of the limitations of using TFPB in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on TFPB. One of the potential applications of TFPB is in the development of anti-inflammatory drugs with fewer side effects. TFPB can also be used in the development of anti-cancer drugs that target specific signaling pathways. Additionally, TFPB can be used in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis. Further studies are needed to fully understand the mechanism of action of TFPB and its potential applications in various fields of science.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFPB involves the reaction between 4-isopropoxybenzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of thionyl chloride, followed by the reaction with ammonia. TFPB has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-fibrotic therapies. TFPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. TFPB has been found to exhibit various biochemical and physiological effects. One of the major advantages of using TFPB in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1. However, one of the limitations of using TFPB in lab experiments is its low solubility in water. There are several future directions for the research on TFPB, including the development of anti-inflammatory and anti-cancer drugs with fewer side effects, and the treatment of fibrotic diseases.
Méthodes De Synthèse
The synthesis of TFPB involves the reaction between 4-isopropoxybenzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of thionyl chloride, followed by the reaction with ammonia. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
TFPB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. TFPB has been used in various in vitro and in vivo studies to investigate its effects on different cell lines and animal models.
Propriétés
IUPAC Name |
4-propan-2-yloxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-13(2)26-16-10-8-14(9-11-16)17(24)23-12-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,13,25H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJTYWCVLYXEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2853775.png)
![N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853776.png)

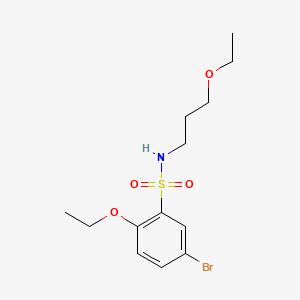
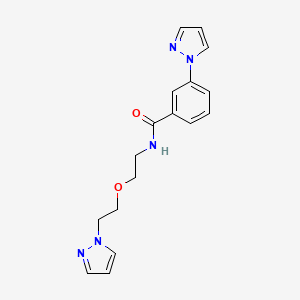
![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)
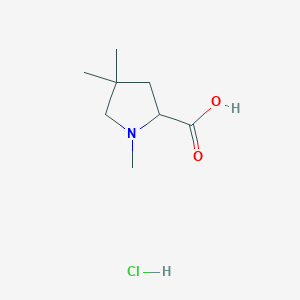

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
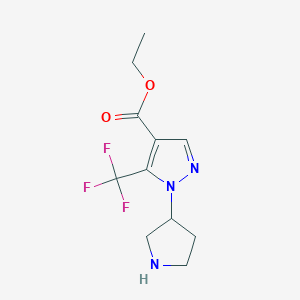
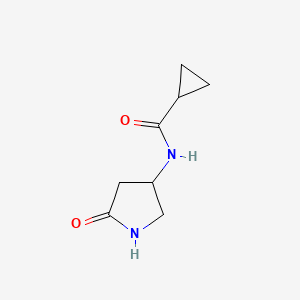
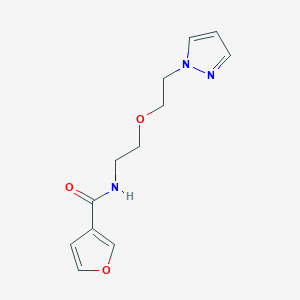
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
